Pseudothymidine
Overview
Description
Pseudothymidine is a C-nucleoside analog of thymidine . It has a molecular formula of C10H14N2O5 and a molecular weight of 242.23 . It’s used in cell biology to synchronize the cells in S phase .
Synthesis Analysis
The phosphoramidite of pseudo-thymidine was prepared from pseudo-uridine . The triphosphate of pseudo-thymidine was synthesized from 3’-acetyl-pseudo-thymidine .Molecular Structure Analysis
The conformational properties of pseudo-thymidine, arising from the carbon–carbon bond between the sugar and the base, make it an interesting probe for the importance of conformational restraints in the active site of polymerases during primer elongation .Chemical Reactions Analysis
Pseudo-thymidine has been used as a substrate for thermostable polymerases . It has been incorporated into DNA with diminished pausing, premature termination, and infidelity . This is the first time that PCR has been performed with a C-nucleoside .Physical And Chemical Properties Analysis
Pseudothymidine has a density of 1.452±0.06 g/cm3 . It’s soluble in DMSO: ≥ 61.17 mg/mL (252.53 mM) . The pKa is 9.43±0.10 (Predicted) .Scientific Research Applications
Summary of the Application
Pseudothymidine, a thymidine analog, has been used to improve the replication of an extra DNA base pair in a synthetic biological system .
Methods of Application or Experimental Procedures
The solution replaces thymidine triphosphate by 2-thiothymidine triphosphate (2-thioTTP). The relative rates of misincorporation of 2-thioTTP and TTP opposite isoG were examined using affinity electrophoresis .
Results or Outcomes
The fidelity-per-round of amplification was found to be ∼98% in trial PCRs with this six-letter DNA alphabet. The analogous PCR employing TTP had a fidelity-per-round of only ∼93%. Thus, the A, 2-thioT, G, C, isoC, isoG alphabet is an artificial genetic system capable of Darwinian evolution .
2. Polymerase Chain Reactions (PCRs)
Summary of the Application
Pseudothymidine is a synthetic substance that has been used in the polymerase chain reactions (PCRs) to form DNA molecules .
Methods of Application or Experimental Procedures
Pseudothymidine is not naturally found in cells and can be used as a substitute in PCRs .
Results or Outcomes
The use of Pseudothymidine in PCRs has been successful, but the specific results or outcomes were not detailed in the source .
3. Medical Applications
Summary of the Application
Pseudothymidine may also have medical applications, such as its use in cancer treatment .
Methods of Application or Experimental Procedures
Pseudothymidine may help kill cancer cells by blocking their ability to repair damaged DNA and preventing them from dividing .
Results or Outcomes
The use of Pseudothymidine in cancer treatment could lead to cell death .
Future Directions
properties
IUPAC Name |
5-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O5/c1-12-3-5(9(15)11-10(12)16)7-2-6(14)8(4-13)17-7/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMDJRICBYOAHBZ-XLPZGREQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)NC1=O)C2CC(C(O2)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2'-deoxypseudouridine | |
CAS RN |
65358-15-8 | |
Record name | 5-methyl-2'-deoxypseudouridine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03763 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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